molecular formula C19H18O4 B1209640 10-Valeryl dithranol CAS No. 75464-12-9

10-Valeryl dithranol

Katalognummer: B1209640
CAS-Nummer: 75464-12-9
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: UYKMGHUKSVDIFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Valeryl dithranol (C₁₉H₁₈O₃) is a 10-acyl derivative of dithranol (anthralin, 1,8-dihydroxy-9(10H)-anthracenone), where a valeryl (pentanoyl) group is esterified at the C-10 position of the anthracenone nucleus . This structural modification aims to mitigate the drawbacks of dithranol, such as rapid auto-oxidation, intense skin/clothing staining, and irritation, while preserving its antipsoriatic efficacy. Dithranol and its analogues act by inhibiting keratinocyte hyperproliferation and inducing differentiation, mediated partly through reactive oxygen species (ROS) generation . The 10-acyl substitution stabilizes the molecule by reducing oxidation and altering chromophore intensity, as seen in related 10-acyl derivatives like butantrone (10-butyryl dithranol) .

Eigenschaften

CAS-Nummer

75464-12-9

Molekularformel

C19H18O4

Molekulargewicht

310.3 g/mol

IUPAC-Name

1,8-dihydroxy-10-pentanoyl-10H-anthracen-9-one

InChI

InChI=1S/C19H18O4/c1-2-3-8-13(20)16-11-6-4-9-14(21)17(11)19(23)18-12(16)7-5-10-15(18)22/h4-7,9-10,16,21-22H,2-3,8H2,1H3

InChI-Schlüssel

UYKMGHUKSVDIFU-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Kanonische SMILES

CCCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Andere CAS-Nummern

75464-12-9

Synonyme

10-valeryl dithranol

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Contradictions

Efficacy vs. Toxicity Trade-off : While 10-acyl analogues retain antipsoriatic activity, their higher acute toxicity (e.g., butantrone) necessitates careful dosing .

Staining Reduction Mechanisms: Acylation reduces chromophore intensity by altering electron distribution (λmax shift from 375 nm in dithranol to lower absorbance in co-drugs) .

Contradictory Long-Term Safety: Butantrone is non-tumorigenic but causes delayed irritation, whereas dithranol is tumorigenic but tolerated in short-term use .

Data Tables

Table 1. Comparative Kinetic Parameters of Dithranol and Analogues

Compound Oxidation Rate (kcat/Km(O₂), min⁻¹) Chromophore Intensity (vs. Dithranol) Hydrolysis Half-Life (in vitro)
Dithranol 0.26 100% N/A
Butantrone N/A 63% N/A
Dithranol-Naproxen N/A 37% 4 hours

Table 2. Tumorigenicity in Murine Models

Compound Papillomas (With DMBA) Papillomas (Without DMBA)
Dithranol (3.5 mM) 56.7% 26.7%
10-Propionyl (3.5 mM) 56.7% 36.6%
Butantrone (3.5 mM) 0% 0%

Q & A

Basic Research Questions

Q. What are the standard methodologies for improving the solubility and stability of dithranol derivatives like 10-valeryl dithranol in experimental formulations?

  • Answer : Encapsulation techniques, such as β-cyclodextrin nanosponges, are widely used. Solvent evaporation and melt methods are compared for optimizing physicochemical properties. Solvent evaporation preserves antioxidant activity and enhances photostability, while the melt method may alter morphology . Stability studies should include photodegradation assays and radical scavenging tests (e.g., DPPH assays) to validate functionality post-encapsulation .

Q. How does 10-valeryl dithranol interact with cellular DNA, and what experimental models are appropriate for assessing genotoxicity?

  • Answer : While dithranol derivatives generate free radicals and interact with DNA, in vitro models like C3H10T1/2C18 fibroblasts or V79 hamster cells may not detect weak genotoxicity. Use Salmonella typhimurium TA1537 mutagenicity assays or human lymphocyte clastogenicity tests for direct DNA interaction analysis. Contrast in vitro findings with in vivo tumorigenicity data (e.g., mouse skin models) to resolve discrepancies .

Q. What are the primary mechanisms of action for dithranol derivatives in psoriasis treatment?

  • Answer : Key mechanisms include inhibition of keratinocyte hyperproliferation, modulation of granulocyte function, and immunosuppressive effects. Metabolomic analyses (e.g., GC-MS on HaCaT cells) reveal concentration-dependent metabolic perturbations, particularly in central pathways like glycolysis and lipid metabolism . Extracellular oxygen free radicals mediate both therapeutic and irritative effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro cell transformation assays and in vivo tumorigenicity studies for dithranol derivatives?

  • Answer : In vitro models (e.g., C3H10T1/2C18 fibroblasts) often lack sensitivity to weak tumorigenic agents. Use complementary assays: (1) DNA strand-break tests in human leucocytes, (2) in vivo initiation-promotion models (e.g., DMBA + dithranol), and (3) longitudinal patient studies to assess carcinogenic risk. Prioritize in vivo data for translational relevance .

Q. What experimental design considerations are critical when evaluating encapsulation efficiency and drug release kinetics of 10-valeryl dithranol nanosponges?

  • Answer : Optimize solvent evaporation parameters (temperature, solvent ratio) to achieve uniform particle size distribution. Use dynamic light scattering (DLS) for size analysis and HPLC-UV for quantifying encapsulation efficiency. Validate photostability under UV/visible light and correlate with antioxidant retention (e.g., DPPH radical scavenging) .

Q. How can metabolomics be leveraged to clarify the dose-response relationship and off-target effects of 10-valeryl dithranol?

  • Answer : Apply gas chromatography-mass spectrometry (GC-MS) to HaCaT cells treated with incremental doses (e.g., 0–0.5 µg/mL). Use correlation networks and hierarchical clustering to identify metabolite trajectories. Focus on pathways like arachidonic acid metabolism or glutathione synthesis to differentiate therapeutic vs. cytotoxic thresholds .

Q. What methodologies address the challenges of quantifying dithranol derivatives in heterogeneous skin layers during pharmacokinetic studies?

  • Answer : Use tritium-labeled compounds with horizontal biopsy slicing and liquid scintillation counting. Compare penetration kinetics across vehicles (e.g., Vaseline vs. hydrophilic creams). Note that 10-valeryl derivatives may exhibit distinct epidermal/dermal retention profiles compared to parent compounds due to esterase resistance .

Q. How do researchers analyze synergism between 10-valeryl dithranol and phototherapy (UVB) in psoriasis treatment?

  • Answer : Design clinical trials comparing monotherapy vs. combination regimens. Use biochemical markers (e.g., keratin 16 suppression) and transcriptomic profiling to assess additive effects. Note that synergism is context-dependent: UVB enhances short-contact home treatments but not optimized in-patient protocols .

Q. What alternative MALDI matrices can replace dithranol in mass spectrometry for analyzing synthetic polymers or lipids?

  • Answer : Chrysophanol (CP), a structurally similar natural compound, shows comparable desorption efficiency for lipids, PEGs, and polystyrenes. Validate matrix performance using signal-to-noise ratios and ionization consistency across analyte classes. Terthiophene is another effective alternative for poly(3-alkylthiophene)s .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate in vitro genotoxicity results with in vivo tumorigenicity assays and epidemiological data .
  • Formulation Optimization : Prioritize solvent evaporation for antioxidant retention but consider melt methods for scalability .
  • Ethical Considerations : Use adaptive study designs (e.g., dose escalation) to minimize irritation in clinical trials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.